molecular formula C9H10N2 B11922906 5-Methyl-3H-indol-2-amine

5-Methyl-3H-indol-2-amine

Cat. No.: B11922906
M. Wt: 146.19 g/mol
InChI Key: OBBHOLGTEYOYPJ-UHFFFAOYSA-N
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Description

5-Methyl-3H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3H-indol-2-amine typically involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions. Methanesulfonic acid is often used as a catalyst in methanol to yield the desired indole derivative .

Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methyl-3H-indol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3H-indol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-3H-indol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 5-position enhances its stability and reactivity compared to other indole derivatives .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-methyl-3H-indol-2-amine

InChI

InChI=1S/C9H10N2/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-4H,5H2,1H3,(H2,10,11)

InChI Key

OBBHOLGTEYOYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C2)N

Origin of Product

United States

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